Pyrroloquinoline quinone Pyrroloquinoline quinone Pyrroloquinoline quinone is a pyrroloquinoline having oxo groups at the 4- and 5-positions and carboxy groups at the 2-, 7- and 9-positions. It has a role as a water-soluble vitamin (role), a cofactor, an antioxidant and an anti-inflammatory agent. It is a member of orthoquinones, a tricarboxylic acid and a pyrroloquinoline cofactor. It is a conjugate acid of a pyrroloquinoline quinone(3-).
Pyrroloquinoline quinone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pyrroloquinoline quinone is a natural product found in Hyphomicrobium with data available.
A pyrrolo-quinoline having two adjacent keto-groups at the 4 and 5 positions and three acidic carboxyl groups. It is a coenzyme of some DEHYDROGENASES.
Brand Name: Vulcanchem
CAS No.: 72909-34-3
VCID: VC20776194
InChI: InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)
SMILES: C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O
Molecular Formula: C14H6N2O8
Molecular Weight: 330.21 g/mol

Pyrroloquinoline quinone

CAS No.: 72909-34-3

Cat. No.: VC20776194

Molecular Formula: C14H6N2O8

Molecular Weight: 330.21 g/mol

Purity: > 98.0%

* For research use only. Not for human or veterinary use.

Pyrroloquinoline quinone - 72909-34-3

Specification

Description Pyrroloquinoline quinone is a pyrroloquinoline having oxo groups at the 4- and 5-positions and carboxy groups at the 2-, 7- and 9-positions. It has a role as a water-soluble vitamin (role), a cofactor, an antioxidant and an anti-inflammatory agent. It is a member of orthoquinones, a tricarboxylic acid and a pyrroloquinoline cofactor. It is a conjugate acid of a pyrroloquinoline quinone(3-).
Pyrroloquinoline quinone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pyrroloquinoline quinone is a natural product found in Hyphomicrobium with data available.
A pyrrolo-quinoline having two adjacent keto-groups at the 4 and 5 positions and three acidic carboxyl groups. It is a coenzyme of some DEHYDROGENASES.
CAS No. 72909-34-3
Molecular Formula C14H6N2O8
Molecular Weight 330.21 g/mol
IUPAC Name 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
Standard InChI InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key MMXZSJMASHPLLR-UHFFFAOYSA-N
SMILES C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O
Canonical SMILES C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O
Appearance Brown red powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator